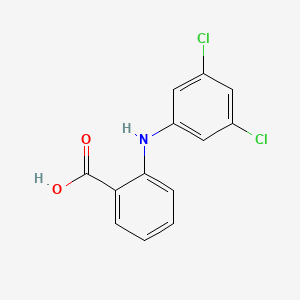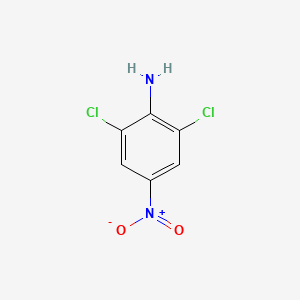
Difemetorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Difemetorex is synthesized through the alkylation of desoxypipradrol with ethylene oxide . The reaction involves the introduction of an ethylene oxide group to desoxypipradrol, resulting in the formation of this compound. This method is primarily used in laboratory settings and is not widely adopted for industrial production.
Chemical Reactions Analysis
Difemetorex undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different reduction products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of piperidine derivatives.
Medicine: Although it was initially used as an appetite suppressant, its clinical use was limited due to side effects. it continues to be of interest in pharmacological research.
Industry: The compound’s stimulant properties have led to its use in the development of other stimulant drugs.
Mechanism of Action
Difemetorex acts as a norepinephrine-dopamine reuptake inhibitor . It blocks the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased extracellular concentrations of both norepinephrine and dopamine. This results in enhanced adrenergic and dopaminergic neurotransmission, which contributes to its stimulant effects.
Comparison with Similar Compounds
Difemetorex is similar to other norepinephrine-dopamine reuptake inhibitors (NDRIs) such as:
- Desoxypipradrol
- Diphenylprolinol
- Methylphenidate
- Bupropion
- Fencamfamine
What sets this compound apart is its specific chemical structure and its initial use as an appetite suppressant. like other NDRIs, it shares the common mechanism of inhibiting the reuptake of norepinephrine and dopamine .
Properties
CAS No. |
13862-07-2 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2-benzhydrylpiperidin-1-yl)ethanol |
InChI |
InChI=1S/C20H25NO/c22-16-15-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20,22H,7-8,13-16H2 |
InChI Key |
UHZJPVXMMCFPNR-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Canonical SMILES |
C1CCN(C(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Difemetorex; BRN 1651678; JB 8035; Diphemetoxidine; Difemetorexum; BA 18189; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















